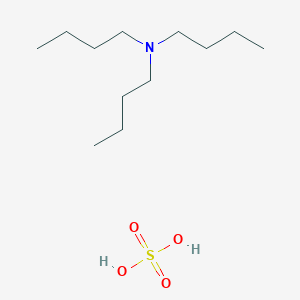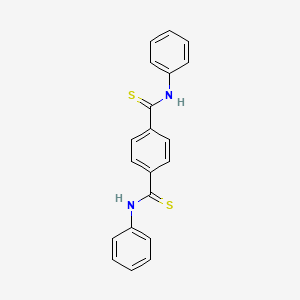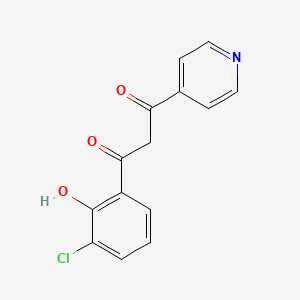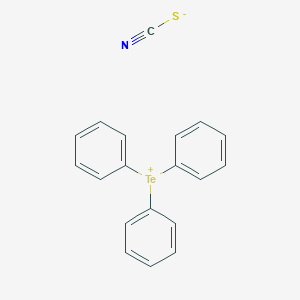![molecular formula C30H22 B14602314 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene CAS No. 61124-49-0](/img/structure/B14602314.png)
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is known for its unique structural properties, which include a conjugated system of double bonds that contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene typically involves the Wittig reaction , a well-known method for forming carbon-carbon double bonds. The process begins with the preparation of a phosphorus ylide, which is then reacted with an aldehyde or ketone to form the desired alkene.
Preparation of Phosphorus Ylide: The ylide is generated by deprotonating a phosphonium salt, such as triphenylphosphonium chloride, using a strong base like sodium hydroxide.
Wittig Reaction: The ylide is then reacted with 9-anthraldehyde to form the target compound.
Industrial Production Methods
While the Wittig reaction is commonly used in laboratory settings, industrial production may involve more scalable methods such as Suzuki or Sonogashira cross-coupling reactions . These methods allow for the efficient formation of carbon-carbon bonds and are suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s electronic properties.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the anthracene ring .
Scientific Research Applications
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying photophysical properties and reaction mechanisms.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene exerts its effects is primarily through its conjugated π-electron system . This system allows for efficient absorption and emission of light, making it highly fluorescent. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions, influencing pathways involved in photophysical and photochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenylethenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene exhibits unique photophysical properties due to its extended conjugation and specific structural arrangement. This makes it particularly suitable for applications requiring high stability and efficient light emission .
Properties
CAS No. |
61124-49-0 |
|---|---|
Molecular Formula |
C30H22 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
9-[2-[2-(2-phenylethenyl)phenyl]ethenyl]anthracene |
InChI |
InChI=1S/C30H22/c1-2-10-23(11-3-1)18-19-24-12-4-5-13-25(24)20-21-30-28-16-8-6-14-26(28)22-27-15-7-9-17-29(27)30/h1-22H |
InChI Key |
OPHRPPWXOJHMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















